Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16197114
InChI: InChI=1S/C24H22Cl2N2O5S/c1-12-5-7-17(13(2)9-12)27-22(30)21-14(3)20(24(31)32-4)23(34-21)28-19(29)11-33-18-8-6-15(25)10-16(18)26/h5-10H,11H2,1-4H3,(H,27,30)(H,28,29)
SMILES:
Molecular Formula: C24H22Cl2N2O5S
Molecular Weight: 521.4 g/mol

Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

CAS No.:

Cat. No.: VC16197114

Molecular Formula: C24H22Cl2N2O5S

Molecular Weight: 521.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate -

Specification

Molecular Formula C24H22Cl2N2O5S
Molecular Weight 521.4 g/mol
IUPAC Name methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Standard InChI InChI=1S/C24H22Cl2N2O5S/c1-12-5-7-17(13(2)9-12)27-22(30)21-14(3)20(24(31)32-4)23(34-21)28-19(29)11-33-18-8-6-15(25)10-16(18)26/h5-10H,11H2,1-4H3,(H,27,30)(H,28,29)
Standard InChI Key BLLDIEOTXUQBDI-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(=O)OC)C)C

Introduction

Synthesis Overview

While specific synthesis details for this compound are unavailable in the provided data, similar thiophene derivatives are often synthesized using multi-step reactions such as:

  • Functionalization of the thiophene ring via electrophilic substitution.

  • Coupling reactions to introduce amide and ester groups.

  • Use of reagents like acyl chlorides or isocyanates for carbamoyl group attachment.

Potential Applications

Based on structural similarities with other thiophene derivatives:

  • Pharmaceuticals: The compound may exhibit antimicrobial, anti-inflammatory, or anticancer properties due to its amide and phenoxy groups.

  • Agrochemicals: It could serve as a precursor or active ingredient in herbicides or fungicides.

  • Materials Science: The conjugated thiophene system may have applications in organic electronics or photovoltaics.

Analytical Characterization

To confirm its identity and purity, the following techniques are typically employed:

  • NMR Spectroscopy (1H and 13C): To determine the chemical environment of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): For molecular weight confirmation.

  • Infrared Spectroscopy (IR): To identify functional groups like esters, amides, and aromatic rings.

  • X-ray Crystallography: For detailed structural analysis if crystals are available.

Data Table

PropertyDescription
Molecular FormulaC20H18Cl2N2O5S
Functional GroupsEster, amide, carbamoyl, dichlorophenoxy
Expected BioactivityAntimicrobial, anti-inflammatory, anticancer
SolubilityLow in water; soluble in organic solvents
Analytical TechniquesNMR (1H/13C), MS, IR, X-ray crystallography

Research Implications

This compound's structural complexity makes it a promising candidate for further research into:

  • Drug discovery programs targeting diseases where thiophene derivatives have shown efficacy.

  • Development of environmentally friendly agrochemical solutions.

  • Exploration of novel materials for optoelectronic applications.

Further experimental studies are required to validate its utility in these fields.

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